An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclobutyl-2-methylpropanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclobutyl-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutyl-2-methylpropanoic acid is a small molecule carboxylic acid. Its structure, featuring a cyclobutyl ring adjacent to a quaternary carbon, presents an interesting scaffold for medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this compound is a critical first step in evaluating its potential for any application, particularly in drug development where properties like solubility, lipophilicity, and acidity govern a molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Cyclobutyl-2-methylpropanoic acid. It moves beyond a simple data sheet by detailing the experimental methodologies used to determine these properties, explaining the scientific rationale behind procedural choices, and offering insights into the implications of these properties for research and development.
Chemical Identity and Structure
Correctly identifying a compound is the foundation of all subsequent scientific investigation. The structural and identifying information for 2-Cyclobutyl-2-methylpropanoic acid is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-cyclobutyl-2-methylpropanoic acid | N/A |
| CAS Number | 1603359-47-2 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Canonical SMILES | CC(C)(C1CCC1)C(=O)O | N/A |
| InChI Key | OTMDEPJUKQXJFO-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid (at room temperature) | [2] |
Core Physicochemical Properties: A Quantitative Overview
The behavior of a molecule in both biological and chemical systems is dictated by its physical properties. While experimental data for this specific molecule is sparse in publicly available literature, we can infer likely properties and outline the rigorous experimental protocols required for their definitive determination. The following table summarizes these crucial parameters.
| Property | Predicted/Reported Value | Experimental Method | Significance in Drug Development |
| Melting Point | N/A (Liquid at RT) | Capillary Method / DSC | Purity assessment, physical state at physiological temp. |
| pKa | ~4.8 - 5.0 (Predicted) | Potentiometric Titration | Governs ionization state, solubility, and receptor binding. |
| LogP (o/w) | ~2.0 - 2.5 (Predicted) | OECD 107 Shake-Flask Method | Measures lipophilicity; impacts membrane permeability, metabolism. |
| Aqueous Solubility | Sparingly Soluble (Predicted) | Shake-Flask Method | Affects bioavailability and formulation strategies. |
Experimental Methodologies: A Practical Guide
The trustworthiness of physicochemical data hinges on the quality and execution of the experimental protocols used to generate it. The following sections detail robust, self-validating methodologies for determining the key properties of 2-Cyclobutyl-2-methylpropanoic acid.
Determination of Melting Point
While listed as a liquid, determining the melting or freezing point is crucial for purity assessment.[3] An impurity will typically depress the melting point and broaden its range.[3]
Protocol: Capillary Melting Point Determination [4]
-
Sample Preparation: Ensure the sample is anhydrous. Introduce a small amount of the substance into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][4]
-
Rapid Determination (Scouting): Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating at a slow, controlled rate (e.g., 1-2°C per minute).[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
-
Validation: Repeat the accurate determination at least twice. Consistent results (within 0.5-1.0°C) validate the measurement.
Determination of Acid Dissociation Constant (pKa)
The pKa is the pH at which the carboxylic acid group is 50% ionized. This parameter is arguably one of the most important for a drug candidate, as it dictates the charge of the molecule in different physiological compartments (e.g., stomach vs. intestine), which in turn affects solubility and membrane transport. Potentiometric titration is the gold-standard method for its determination.[6][7]
Protocol: pKa Determination by Potentiometric Titration [8][9]
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[8][9]
-
Sample Preparation: Prepare a solution of 2-Cyclobutyl-2-methylpropanoic acid (e.g., 1 mM) in water. To maintain a constant ionic environment, add a background electrolyte like 0.15 M potassium chloride (KCl).[8][9]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[8][9]
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve, which corresponds to the half-equivalence point.[8]
-
Validation: The sharpness of the inflection point on the titration curve provides a qualitative check on the purity of the sample. The experiment should be run in triplicate to ensure reproducibility.
Determination of Lipophilicity (LogP)
Lipophilicity, the "greasiness" of a molecule, is quantified by the partition coefficient (P) between an organic solvent (typically n-octanol) and water. It is expressed as LogP. This value is a key predictor of a drug's ability to cross cell membranes.[10] The shake-flask method is the traditional and most reliable technique for its measurement.[11][12]
Protocol: LogP Determination by Shake-Flask Method (OECD 107) [13][14]
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[13]
-
Partitioning: In a suitable vessel, combine the n-octanol and water phases at a defined volume ratio. Add the test substance. Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (a minimum of several hours).[14]
-
Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[13][15]
-
Quantification: Accurately determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation & Validation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15] The LogP is the base-10 logarithm of this value. The experiment should be performed with at least three different volume ratios of the two phases, and the resulting LogP values should agree within ± 0.3 units.[14]
Determination of Aqueous Solubility
Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability.[16] It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[17][18]
-
Thermodynamic Solubility: The true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24 hours).[16][19]
Protocol: Thermodynamic Solubility by Shake-Flask Method [19]
-
Sample Preparation: Add an excess amount of solid 2-Cyclobutyl-2-methylpropanoic acid to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[16]
-
Sample Processing: After equilibration, filter the suspension (e.g., using a 0.45 µm filter) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation was achieved. The pH of the solution should also be measured at the end to check for any shifts.[19]
Conclusion
The physicochemical properties of 2-Cyclobutyl-2-methylpropanoic acid—its liquid state, predicted weak acidity, and moderate lipophilicity—define its fundamental chemical nature. While predicted values offer a useful starting point, the rigorous, validated experimental protocols outlined in this guide are essential for generating the high-quality data required for any serious research or drug development program. This empirical data forms the bedrock upon which formulation strategies are built, biological activities are interpreted, and the ultimate potential of the molecule is evaluated.
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